Anti-cde - 67252-82-8

Anti-cde

Catalog Number: EVT-1547724
CAS Number: 67252-82-8
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anti-cde is a monoclonal blood grouping reagent specifically designed to detect the absence of C, D, and E antigens on red blood cells. This reagent is primarily used in clinical settings for blood typing and compatibility testing. The detection of these antigens is crucial in transfusion medicine, as mismatched blood can lead to severe immune reactions. Anti-cde is an IgG/IgM antibody that functions by agglutinating red blood cells that express these antigens, thereby confirming their presence or absence during testing procedures such as slide, tube, microplate, and indirect antiglobulin techniques .

Source and Classification

Anti-cde is classified as a monoclonal antibody. Monoclonal antibodies are produced from a single clone of B cells and are specific to particular antigens. Anti-cde is derived from human immunoglobulin G (IgG) and immunoglobulin M (IgM), making it suitable for in vitro diagnostic applications. It is commercially available in various volumes (2 ml, 5 ml, or 10 ml) for laboratory use .

Synthesis Analysis

The synthesis of monoclonal antibodies like Anti-cde typically involves several key steps:

  1. Immunization: Mice or other suitable animals are immunized with the target antigen to elicit an immune response.
  2. Fusion: B cells from the immunized animals are fused with myeloma cells to create hybridomas that can produce the desired antibody.
  3. Selection: Hybridomas are screened for those producing the specific antibody against the C, D, and E antigens.
  4. Cloning: Selected hybridomas are cloned to ensure a uniform population producing the same antibody.
  5. Production: The cloned hybridomas are cultured to produce large quantities of the antibody, which is then harvested and purified for use .

Technical details of the synthesis process may vary depending on the specific protocols followed by different laboratories.

Molecular Structure Analysis
  • Molecular Weight: Approximately 150 kDa for the complete antibody.
  • Isotype: Primarily IgG/IgM.

Spectroscopic methods such as UV-Vis spectroscopy and mass spectrometry can be employed to analyze its structure and confirm its identity .

Chemical Reactions Analysis

Anti-cde engages in specific chemical reactions during blood typing:

  • Agglutination Reaction: When mixed with red blood cells expressing C, D, or E antigens, Anti-cde binds to these antigens, causing visible clumping (agglutination).
  • Indirect Antiglobulin Test: This technique involves adding Anti-cde to red blood cells in the presence of complement proteins to detect sensitization by antibodies.

The specificity of these reactions ensures accurate blood typing results essential for safe transfusions .

Mechanism of Action

The mechanism of action of Anti-cde involves several steps:

  1. Binding: The antibody binds specifically to the C, D, or E antigens present on the surface of red blood cells.
  2. Cross-linking: This binding leads to cross-linking of multiple red blood cells.
  3. Agglutination: The cross-linking causes visible agglutination, indicating a positive reaction.

Data from clinical tests demonstrate that Anti-cde effectively identifies individuals lacking these antigens, which is critical for transfusion safety .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear solution.
  • Storage Conditions: Should be stored at 2-8°C to maintain stability.

Chemical Properties

Relevant analytical techniques include high-performance liquid chromatography (HPLC) for purity assessment and enzyme-linked immunosorbent assay (ELISA) for activity measurement .

Applications

Anti-cde has several important applications in clinical diagnostics:

  1. Blood Typing: Essential in determining ABO and RhD blood groups before transfusions.
  2. Transfusion Medicine: Helps prevent hemolytic transfusion reactions by ensuring compatibility between donors and recipients.
  3. Research Applications: Used in studies related to immunology and hematology to understand antigen-antibody interactions.
Introduction to Anti-CDE in Immunohematology

Anti-cde represents a critical antibody specificity within the Rh blood group system, one of the most complex and clinically significant human blood group systems. Unlike antibodies targeting single antigens (e.g., anti-D), anti-cde is a compound antibody recognizing a haplotype-specific combination of c, d (absence of D), and e antigens. Its clinical relevance spans transfusion medicine and obstetrics, where it can provoke hemolytic transfusion reactions (HTRs) and hemolytic disease of the newborn (HDN). Understanding anti-cde requires foundational knowledge of Rh system genetics, antigen biochemistry, and immunogenicity profiles [1] [2] [6].

Historical Context of Rh Blood Group System Discoveries

The Rh system was discovered in 1939 after a maternal antibody caused a fatal hemolytic transfusion reaction. A woman who delivered a stillborn child reacted to her husband’s ABO-compatible blood, leading researchers to identify an antibody distinct from the ABO system. This antibody was initially misattributed to rhesus monkey antigens, hence the name "Rh" [2] [3].

Key Developments:

  • Fisher-Race vs. Wiener Nomenclature (1940s): Ronald Fisher and R.R. Race proposed the "CDE" model, hypothesizing three closely linked genes (D, C/c, E/e). Alexander Wiener advocated a single-gene model with multiple alleles (e.g., R⁰, r). Both models assigned symbols for haplotypes, with "d" denoting the absence of D antigen [1] [3] [8].
  • Molecular Validation (1990s–2000s): DNA analysis confirmed two genes (RHD for D; RHCE for C/c/E/e) on chromosome 1. Wiener’s haplotype notations (e.g., r for dce) remain clinically used, while Fisher-Race’s "CDE" describes antigen specificities [6] [8] [10].

Table 1: Comparison of Rh Nomenclature Systems

Fisher-Race HaplotypeWiener HaplotypeAntigens EncodedMolecular Basis
dcerd, c, eRHD deletion + RHCE ce allele
DceR⁰D, c, eRHD + RHCE ce allele
dCer′d, C, eRHD deletion + RHCE Ce allele
DCeD, C, eRHD + RHCE Ce allele

Definition and Biochemical Characteristics of CDE Antigens

Antigen Biochemistry

  • Rh Proteins: D and C/c/E/e antigens are transmembrane proteins traversing the RBC membrane 12 times. Unlike most surface proteins, they lack glycosylation and form a complex with Rh-associated glycoprotein (RhAG), critical for membrane structural integrity [1] [6].
  • Molecular Basis of Antigens:
  • c Antigen: Determined by a RHCE SNP encoding proline at position 103 (vs. serine for C).
  • e Antigen: Encoded by a RHCE SNP (proline 226 vs. alanine for E).
  • d Antigen: Represents the absence of D protein due to RHD deletion (Caucasians), RHD pseudogene (Africans), or hybrid genes [1] [6] [10].

Genetics of Anti-cde Targets

Anti-cde antibodies recognize RBCs expressing the dce (r) haplotype, characterized by:

  • Phenotype: D-negative, C-negative, E-negative, c-positive, e-positive.
  • Prevalence: Highest in Caucasians (15–17% D-negative, of which ~15% are rr genotype) but rare in Asians (<1% D-negative) [1] [5] [6].

Table 2: Phenotype Frequencies of Key Rh Haplotypes

HaplotypeCaucasians (%)Africans (%)Asians (%)
dce (r)15.18.0<1.0
Dce (R⁰)2.044.0Rare
DCe (R¹)42.017.070.0
DcE (R²)14.011.021.0

Clinical Significance of Anti-CDE Antibodies in Transfusion Medicine

Hemolytic Disease of the Newborn (HDN)

Anti-cde (specifically anti-c) is second only to anti-D in causing severe HDN:

  • Pathogenesis: Maternal anti-c IgG crosses placenta, opsonizing fetal c+ RBCs. Fetal anemia develops due to splenic clearance of antibody-coated cells [2] [4] [6].
  • Severity: Anti-c causes moderate-to-severe HDN, often requiring intrauterine transfusions or exchange transfusions post-delivery. A 2008 study reported anti-c accounted for 8.5% of severe HDN cases requiring transfusion [4] [6].
  • Case Example: A term infant with anti-c-mediated HDN presented with hemoglobin 8.7 g/dL, bilirubin 25.3 mg/dL, and required exchange transfusion [4].

Transfusion Challenges

  • Alloimmunization Risk: D-negative patients (rr genotype) transfused with D-positive or C-positive blood may develop anti-cde components. Anti-c is highly immunogenic, with transfusion reactions reported in 1:1,000–1:10,000 transfusions [1] [6] [10].
  • Antibody Identification: Anti-cde often appears as "anti-CD" (anti-C + anti-D) due to anti-G interference. Anti-G targets a shared epitope on D and C proteins, complicating serological differentiation. Laboratories use adsorption/elution tests to distinguish anti-G from true anti-cde [7] [8].

Special Populations

  • Sickle Cell Disease (SCD): Patients with SCD and rr phenotypes require r (dce) haplotype-matched blood (Ro subtype) to prevent alloimmunization. Ro donors are 10× more common in Black populations [5].
  • Prenatal Management: D-negative women with anti-G (mimicking anti-CD) still require RhIG prophylaxis to prevent anti-D formation, unlike those with true anti-D [7].

Concluding Remarks

Anti-cde exemplifies the intricate relationship between Rh system genetics, antigen biochemistry, and clinical immunohematology. Its significance in HDN and transfusion underscores the need for advanced genotyping (e.g., RHD/RHCE sequencing) in high-risk populations. Future directions include non-invasive fetal Rh phenotyping from maternal plasma and expanded donor databases for antigen-negative blood [6] [10].

Properties

CAS Number

67252-82-8

Product Name

Anti-cde

IUPAC Name

4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C18H14O3/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)17-18(21-17)16(15)20/h1-8,15-20H

InChI Key

KPTYXJLOWLVCMU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O

Synonyms

(+-)-1 beta,2 alpha-dihydroxy-3 beta,4 beta- epoxy-1,2,3,4-tetrahydrochrysene
anti-1,2-dihydroxy-3,4-oxy-1,2,3,4-tetrahydrochrysene
anti-CDE
chrysene,2-diol-3,4-epoxide-1
chrysene,2-diol-3,4-epoxide-1, (1alpha,2beta,2aalpha,3aalpha)-isomer
chrysene,2-diol-3,4-epoxide-1, (1alpha,2beta,2abeta,3abeta)-(+-)-isomer
chrysene,2-diol-3,4-epoxide-1, (1alpha,2beta,2abeta,3abeta)-isomer
chrysene,2-diol-3,4-epoxide-1, (1R-(1alpha,2beta,2aalpha,3aalpha))-isomer
chrysene,2-diol-3,4-epoxide-1, (1R-(1alpha,2beta,2abeta,3abeta))-isomer
chrysene,2-diol-3,4-epoxide-1, (1S-(1alpha,2beta,2aalpha,3aalpha))-isomer
chrysene,2-diol-3,4-epoxide-1, (1S-(1alpha,2beta,2abeta,3abeta))-isomer
chrysene-1,2-diol-3,4-epoxide-1
chrysene-1,2-diol-3,4-epoxide-2

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.